

# The Discovery and History of Photosystem II: A Technical Guide

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The discovery and elucidation of Photosystem II (PSII) stand as a landmark achievement in the annals of science. This intricate protein complex, nestled within the thylakoid membranes of plants, algae, and cyanobacteria, performs the remarkable feat of using light energy to split water, releasing the oxygen that sustains life on Earth. This guide provides a comprehensive overview of the key discoveries, experimental protocols, and conceptual leaps that have shaped our understanding of this vital molecular machine.

## A Historical Timeline of Key Discoveries

The journey to understanding Photosystem II has been a long and collaborative one, built upon the foundational work of numerous scientists over several decades.

Year(s)	Key Discovery or Contribution	Principal Scientist(s)
1932	Concept of the Photosynthetic Unit: Proposed that a large number of chlorophyll molecules cooperate to capture light energy and funnel it to a reaction center.[1]	Robert Emerson & William Arnold
1957	The Emerson Enhancement Effect: Demonstrated that the rate of photosynthesis is significantly increased when plants are simultaneously exposed to both red (short-wavelength, <680 nm) and far-red (long-wavelength, >680 nm) light, suggesting the existence of two distinct photosystems.[2][3]	Robert Emerson
1960	The "Z-Scheme" of Photosynthesis: Proposed a model for the light-dependent reactions where two photosystems work in series to transfer electrons from water to an acceptor.[1][4][5][6]	Robin Hill & Fay Bendall
1970	The Kok Cycle: Elucidated the four-step, linear mechanism of oxygen evolution, showing that the oxygen-evolving complex cycles through five distinct oxidation states (S-states) upon successive light flashes. [7][8][9][10]	Bessel Kok, Bliss Forbush, & Marion McGloin

1987	Isolation of the PSII Reaction Center: Successfully isolated and characterized the core of Photosystem II, identifying the D1 and D2 proteins as the site of primary charge separation. <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>	Osamu Nanba & Kimiyuki Satoh
2011	High-Resolution Crystal Structure of PSII: The crystal structure of PSII from a thermophilic cyanobacterium was resolved at 1.9 Å, providing unprecedented detail of the Mn <sub>4</sub> CaO <sub>5</sub> cluster and the surrounding protein environment. <a href="#">[16]</a>	Yasufumi Umena, Keisuke Kawakami, Jian-Ren Shen, & Nobuo Kamiya

## Core Concepts and Signaling Pathways

The function of Photosystem II is elegantly described by two key conceptual models: the Z-scheme and the Kok cycle.

### The Z-Scheme of Photosynthesis

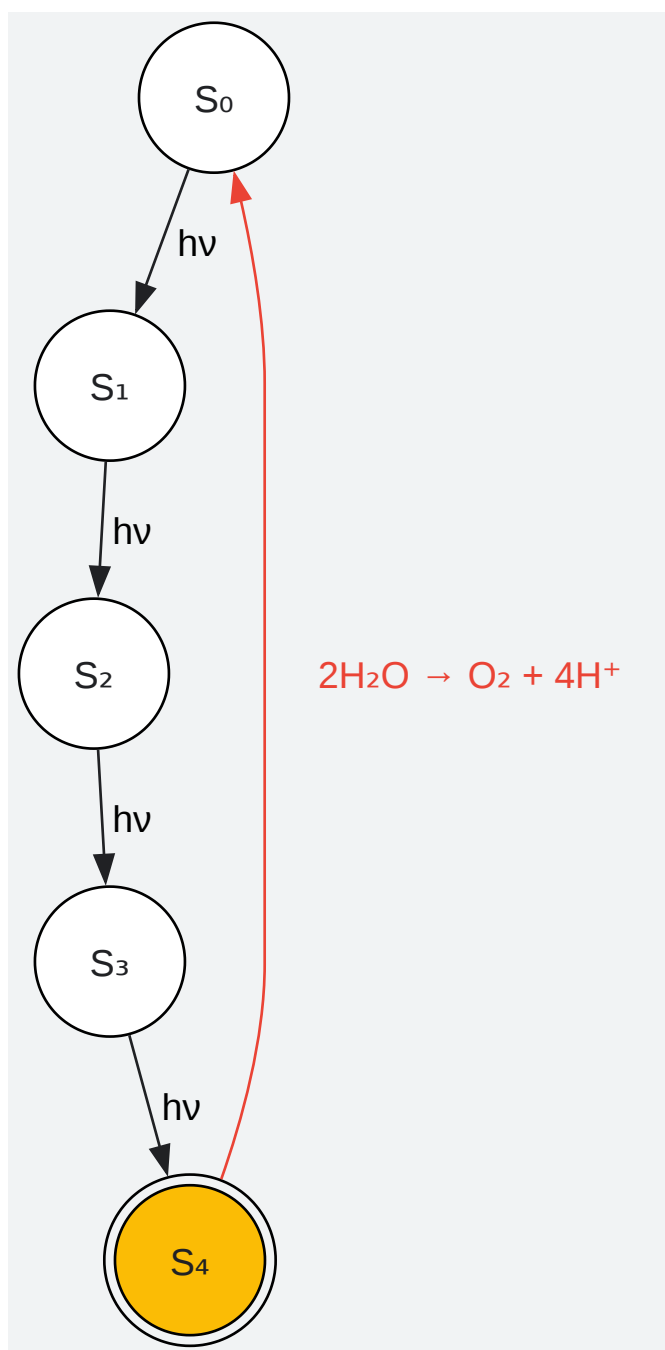
The Z-scheme illustrates the pathway of electron flow from water to NADP<sup>+</sup>. The vertical axis represents the redox potential of the various components. Light energy excites electrons in PSII (P680) to a higher energy state, initiating their journey through an electron transport chain. A second light-driven excitation occurs in Photosystem I (P700), ultimately leading to the reduction of NADP<sup>+</sup>.

Caption: The Z-scheme of photosynthetic electron transport.

### The Kok Cycle of Oxygen Evolution

The Kok cycle describes the four-electron oxidation of two water molecules to produce one molecule of diatomic oxygen. The oxygen-evolving complex (OEC) cycles through five

intermediate states, denoted  $S_0$  to  $S_4$ . Each absorption of a photon by the PSII reaction center drives the transition to the next S-state. The release of  $O_2$  occurs during the transition from the transient  $S_4$  state back to the most reduced  $S_0$  state.



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Caption: The Kok cycle of the oxygen-evolving complex.

## Quantitative Data

A summary of key quantitative data related to Photosystem II is presented below for easy reference and comparison.

**Table 1: Redox Potentials of Key Electron Carriers in the Z-Scheme**

Component	Redox Potential (E'o) (V)
OEC (S <sub>4</sub> /S <sub>0</sub> )	~ +0.9
Tyr-Z <sup>+</sup> /Tyr-Z	~ +1.0
P680 <sup>+</sup> /P680	~ +1.1
Pheophytin/Pheophytin <sup>-</sup>	~ -0.6
Q <sub>a</sub> /Q <sub>a</sub> <sup>-</sup>	~ 0.0
Q <sub>e</sub> /Q <sub>e</sub> <sup>-</sup>	~ +0.1
Plastoquinone Pool	~ +0.1
Cytochrome f (Fe <sup>3+</sup> /Fe <sup>2+</sup> )	~ +0.36
Plastocyanin (Cu <sup>2+</sup> /Cu <sup>+</sup> )	~ +0.37
P700 <sup>+</sup> /P700	~ +0.5
Ferredoxin (Fe <sup>3+</sup> /Fe <sup>2+</sup> )	~ -0.42
NADP <sup>+</sup> /NADPH	~ -0.32

**Table 2: Major Protein Subunits of the Photosystem II Core Complex**

Subunit	Gene	Molecular Weight (kDa)	Function
D1	psbA	~32	Reaction center protein, binds P680, Tyr-Z, Q <sub>e</sub> , and the Mn <sub>4</sub> CaO <sub>5</sub> cluster
D2	psbD	~34	Reaction center protein, binds P680 and Q <sub>a</sub>
CP47	psbB	~51	Inner light-harvesting antenna, stabilizes the reaction center
CP43	psbC	~47	Inner light-harvesting antenna, stabilizes the reaction center
Cytochrome b <sub>559</sub> α	psbE	~9	Heme-containing protein, function debated (photoprotection, assembly)
Cytochrome b <sub>559</sub> β	psbF	~4.5	Heme-containing protein, function debated (photoprotection, assembly)
PsbO	psbO	~33	Extrinsic protein, stabilizes the Mn <sub>4</sub> CaO <sub>5</sub> cluster
PsbP	psbP	~20	Extrinsic protein, optimizes Ca <sup>2+</sup> and Cl <sup>-</sup> concentrations

PsbQ

psbQ

~17

Extrinsic protein,  
involved in Cl<sup>-</sup>  
retention

## Experimental Protocols

The following are detailed methodologies for key experiments used in the study of Photosystem II.

### Isolation and Purification of Photosystem II Core Complexes from Spinach

This protocol is adapted from the method originally described by Nanba and Satoh (1987).[\[11\]](#)  
[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Fresh spinach leaves
- Grinding buffer: 50 mM MES-NaOH (pH 6.0), 0.4 M sucrose, 10 mM NaCl, 5 mM MgCl<sub>2</sub>
- Washing buffer: 50 mM MES-NaOH (pH 6.0), 10 mM NaCl, 5 mM MgCl<sub>2</sub>
- Resuspension buffer: 50 mM Tris-HCl (pH 7.2), 0.4 M sucrose, 10 mM NaCl
- Triton X-100
- DEAE-Toyopearl 650S chromatography column
- Elution buffer: 50 mM Tris-HCl (pH 7.2), 0.05% Triton X-100, with a linear gradient of 0 to 300 mM NaCl

Procedure:

- Homogenize fresh spinach leaves in ice-cold grinding buffer using a blender.

- Filter the homogenate through several layers of cheesecloth and centrifuge at 5,000 x g for 5 minutes to pellet chloroplasts.
- Wash the chloroplast pellet with washing buffer and centrifuge again.
- Resuspend the pellet in resuspension buffer to a chlorophyll concentration of 2 mg/mL.
- Add Triton X-100 to a final concentration of 4% (w/v) and incubate on ice for 30 minutes with gentle stirring to solubilize the thylakoid membranes.
- Centrifuge at 100,000 x g for 30 minutes to pellet unsolubilized material.
- Load the supernatant onto a DEAE-Toyopearl 650S column pre-equilibrated with elution buffer containing 0 mM NaCl.
- Wash the column with the equilibration buffer.
- Elute the bound proteins with a linear gradient of 0 to 300 mM NaCl in the elution buffer.
- Collect the fractions containing the PSII reaction center complex, which typically elutes at around 150-200 mM NaCl.
- Pool the desired fractions and concentrate using ultrafiltration.
- Store the purified PSII reaction centers at -80°C.

## Measurement of Photosystem II Activity (Oxygen Evolution)

This protocol describes the measurement of light-dependent oxygen evolution using a Clark-type oxygen electrode.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- Isolated thylakoid membranes or purified PSII particles
- Assay buffer: 50 mM HEPES-NaOH (pH 7.5), 0.3 M sucrose, 10 mM NaCl, 5 mM MgCl<sub>2</sub>



- Artificial electron acceptor (e.g., 1 mM 2,6-dichloro-p-benzoquinone (DCBQ) and 1 mM potassium ferricyanide)
- Clark-type oxygen electrode system
- Light source with a defined wavelength and intensity

Procedure:

- Calibrate the Clark-type oxygen electrode with air-saturated water (100% O<sub>2</sub>) and a solution of sodium dithionite (0% O<sub>2</sub>).
- Add a known volume of assay buffer to the electrode chamber and allow it to equilibrate to the desired temperature (typically 25°C).
- Add the thylakoid or PSII sample to the chamber to a final chlorophyll concentration of 10-20 µg/mL.
- Allow the sample to equilibrate in the dark for 5 minutes, monitoring the dark respiration rate.
- Add the artificial electron acceptor to the chamber.
- Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution. The rate is calculated from the linear increase in oxygen concentration over time.
- Express the rate of oxygen evolution as µmol O<sub>2</sub> (mg Chl)<sup>-1</sup> h<sup>-1</sup>.

## Measurement of Chlorophyll a Fluorescence Kinetics

This protocol outlines the use of a Pulse-Amplitude-Modulated (PAM) fluorometer to measure key chlorophyll fluorescence parameters, providing insights into the efficiency of PSII photochemistry.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Materials:

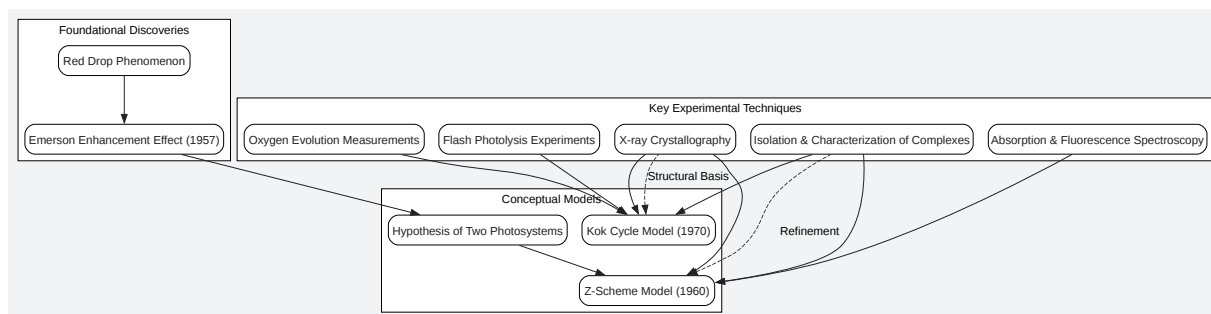
- Intact leaves, algal cells, or isolated chloroplasts
- Pulse-Amplitude-Modulated (PAM) fluorometer

#### Procedure:

- **Dark Adaptation:** Dark-adapt the sample for at least 15-20 minutes to ensure all PSII reaction centers are in the "open" state ( $Q_a$  is fully oxidized).
- **Measurement of  $F_0$ :** Apply a weak, modulated measuring light to determine the minimal fluorescence level ( $F_0$ ). This represents the fluorescence yield when the PSII reaction centers are open.
- **Measurement of  $F_m$ :** Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers ( $Q_a$  is fully reduced). The maximal fluorescence level ( $F_m$ ) is recorded.
- **Calculation of  $F_v/F_m$ :** Calculate the maximum quantum yield of PSII photochemistry using the formula:  $F_v/F_m = (F_m - F_0) / F_m$ . For healthy, unstressed samples, this value is typically around 0.83.
- **Light-Adapted Measurements (Optional):** To assess the operational efficiency of PSII under illumination, expose the sample to a continuous actinic light.
  - **Measurement of  $F_s$ :** After the fluorescence signal reaches a steady-state ( $F_s$ ), apply another saturating pulse to determine the maximal fluorescence in the light-adapted state ( $F_m'$ ).
  - **Calculation of  $\Phi_{PSII}$ :** The effective quantum yield of PSII photochemistry is calculated as:  
$$\Phi_{PSII} = (F_m' - F_s) / F_m'$$

## Logical Relationships and Experimental Workflows

The understanding of Photosystem II was not a linear progression but rather a series of interconnected discoveries and experimental validations. The following diagram illustrates the logical flow of key experiments and their contributions to our current knowledge.



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Caption: Logical workflow of key discoveries in Photosystem II research.

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